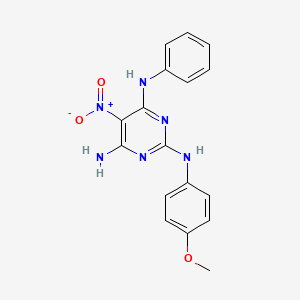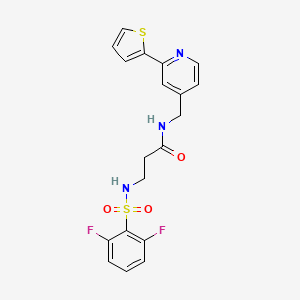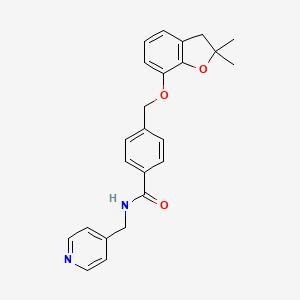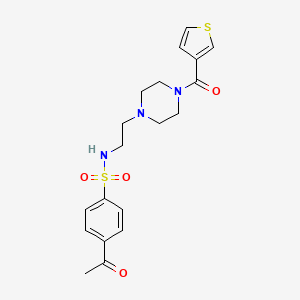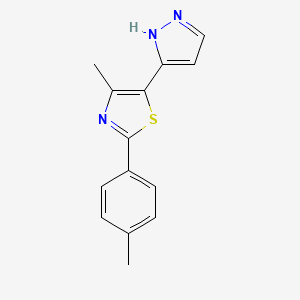
4-methyl-2-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole is a chemical compound that has gained attention due to its potential applications in scientific research. It belongs to the class of thiazole compounds, which have been found to possess various biological activities.
作用機序
The mechanism of action of 4-methyl-2-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of important biomolecules. It may also interact with specific receptors, leading to the modulation of various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been shown to have an effect on the central nervous system, leading to the modulation of pain perception and anxiety.
実験室実験の利点と制限
One of the advantages of using 4-methyl-2-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole in lab experiments is its broad spectrum of biological activities. It can be used to study the effects of various compounds on bacterial and fungal growth, cancer cell proliferation, and inflammation. However, one limitation of using this compound is its potential toxicity, which may require the use of lower concentrations or alternative compounds in certain experiments.
将来の方向性
There are numerous future directions for the study of 4-methyl-2-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole. One direction is the exploration of its potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and parasitic diseases. Another direction is the investigation of its mechanism of action and the identification of specific targets for its activity. Additionally, the development of novel derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new therapeutic agents for various diseases.
合成法
The synthesis of 4-methyl-2-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole is achieved through a multistep process that involves the reaction of 4-methylacetophenone, thiosemicarbazide, and hydrazine hydrate in the presence of a catalyst. The reaction mixture is then subjected to reflux conditions, and the resulting product is purified through recrystallization.
科学的研究の応用
The potential applications of 4-methyl-2-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole in scientific research are numerous. It has been found to possess antibacterial, antifungal, anticancer, and anti-inflammatory activities. It has also been reported to exhibit activity against some parasitic diseases.
特性
IUPAC Name |
4-methyl-2-(4-methylphenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-9-3-5-11(6-4-9)14-16-10(2)13(18-14)12-7-8-15-17-12/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUYIJUAGSAJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=NN3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

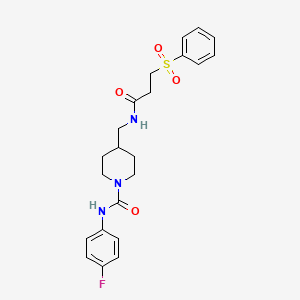
![3-(2-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2624665.png)
![Benzyl (2-(((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2624666.png)
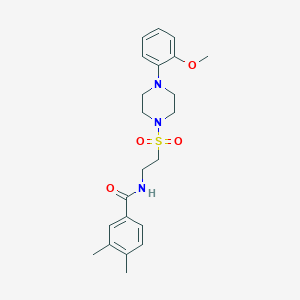
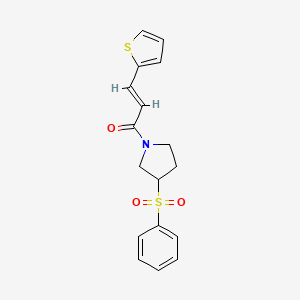
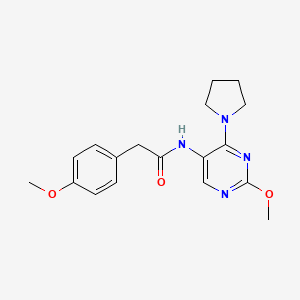
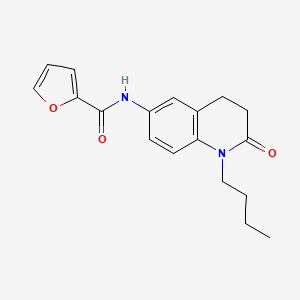
![Methyl 3-(phenylcarbamoylamino)-2-[(4-phenylpiperazin-1-yl)methyl]benzoate](/img/structure/B2624674.png)
![8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid](/img/structure/B2624675.png)
